3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose

Übersicht

Beschreibung

3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose is a significant compound that contributes to the field of biomedicine . It serves as a pivotal substrate in enzymatic reactions and a fundamental precursor in the synthesis of glycosylated antibiotics . It is also an important D-glucopyranose derivative, often used as a pharmaceutical intermediate in the synthesis of derivatives for the treatment of Alzheimer’s disease, diabetes, and cancer .

Synthesis Analysis

The synthesis of this compound involves several steps. The compound has been synthesized from N-Acetyl-D-Glucosamine . It can also be prepared from other glucopyranose derivatives . The synthesis process often involves the use of various catalysts and reagents .Molecular Structure Analysis

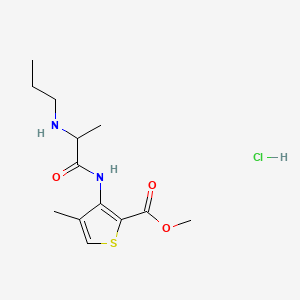

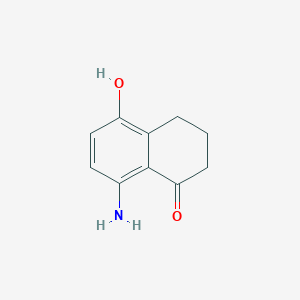

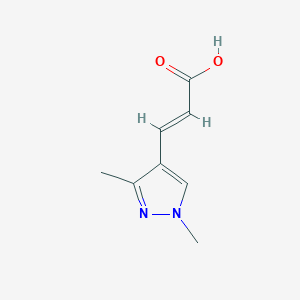

The molecular formula of this compound is C27H30O5 . The compound has a complex structure with multiple benzyl groups attached to the glucopyranose ring . The configuration of the hydroxyl groups and the conformational change of the pyranose ring are important factors influencing its properties .Chemical Reactions Analysis

This compound participates in various chemical reactions. For instance, it has been used in the glycosylation of Fmoc-Ser-OBn and Fmoc-Thr-OBn with 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-alpha-D-glucopyranosyl chloride . It also plays a role in the polymerization process .Physical and Chemical Properties Analysis

This compound is a solid compound with a molecular weight of 434.5 g/mol . Its melting point is between 104-108 °C . The compound has one hydrogen bond donor and five hydrogen bond acceptors .Zukünftige Richtungen

Wirkmechanismus

Target of Action

This compound is a biochemical reagent and is often used in life science research

Result of Action

As a biochemical reagent, it’s likely that this compound could have a variety of effects depending on the context of its use .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose . Factors such as temperature, pH, and the presence of other compounds could potentially affect how this compound interacts with its targets and carries out its functions.

Biochemische Analyse

Biochemical Properties

It is known to be used as an intermediate for glucosylation couplings .

Molecular Mechanism

It is known to be used as an intermediate in glucosylation reactions, suggesting it may interact with enzymes involved in these processes .

Metabolic Pathways

The metabolic pathways involving 3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose are not well-characterized. It is known to be used as an intermediate in glucosylation reactions, suggesting it may interact with enzymes involved in carbohydrate metabolism .

Eigenschaften

IUPAC Name |

(4R,5S,6R)-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O5/c28-26-16-24(30-18-22-12-6-2-7-13-22)27(31-19-23-14-8-3-9-15-23)25(32-26)20-29-17-21-10-4-1-5-11-21/h1-15,24-28H,16-20H2/t24-,25-,26?,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDGHLARNGSMEJE-GWDBROLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(OC1O)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H](OC1O)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60450284 | |

| Record name | 3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60450284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160549-11-1, 132732-60-6 | |

| Record name | 2-Deoxy-3,4,6-tris-O-(phenylmethyl)-D-arabino-hexopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160549-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60450284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose a valuable building block in organic synthesis?

A1: this compound serves as a protected form of D-glucosamine, a naturally occurring amino sugar. The benzyl groups protect the hydroxyl groups at positions 3, 4, and 6, allowing for selective chemical manipulations at other positions of the molecule. This selectivity is crucial for synthesizing complex carbohydrates and glycoconjugates. For instance, it's been successfully employed in the synthesis of 2-deoxy-α-D-glucopyranosides, important components of various biologically active molecules.

Q2: Can you elaborate on the role of this compound in synthesizing C-glycosidic analogues?

A2: Researchers successfully utilized this compound to create C-glycosidic analogues of N4-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-L-asparagine (Asn(N4GlcNAc)). These analogues are significant because they possess a reversed amide bond as a substitute for the naturally occurring N-glycosidic linkage. This approach enables the exploration of structure-activity relationships and provides insights into the biological roles of glycoproteins.

Q3: How is this compound employed in glycosylation reactions?

A3: this compound, along with its galactose and mannose counterparts, has been effectively used in glycosylation reactions. These reactions are facilitated by a system comprising p-nitrobenzenesulfonyl chloride, silver trifluoromethanesulfonate, and triethylamine. This methodology has proven particularly useful in synthesizing complex oligosaccharides, as demonstrated by the successful synthesis of a trisaccharide fragment found in the O-specific cell wall polysaccharide of E. coli 058.

Q4: Are there any examples of unique chemical structures synthesized using this compound?

A4: Indeed, this compound has been instrumental in synthesizing the bis(tetrahydropyranyl)piperazine dimer, a novel tricyclic heterocycle. This synthesis involved reacting 2-Amino-3,4,6-tri-O-benzyl-2-deoxy-D-glucopyranose with either 1,1′-thionyldiimidazole or 1,1′-sulfonyldiimidazole. This novel heterocyclic ring system opens up possibilities for exploring new chemical spaces and potential applications in various fields.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

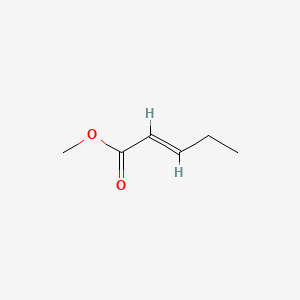

![2-[(2,2,2-Trifluoroacetyl)amino]propanoic acid](/img/structure/B3419838.png)

![(E)-3-(2,6-Dimethylimidazo[2,1-b]thiazol-5-yl)acrylic acid](/img/structure/B3419910.png)